molecular formula C44H40N6O3 B13444152 2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid

2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid

Cat. No.: B13444152
M. Wt: 700.8 g/mol
InChI Key: YXEHYWRZIYCGDF-UHFFFAOYSA-N
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Description

2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a tetrazole ring, and multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong bases, such as potassium carbonate, and organic solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove oxygen atoms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: As an impurity of Fimasartan, it is relevant in the study of drug purity and safety.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Fimasartan: A non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures that may have comparable biological activities.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, which are often used in medicinal chemistry for their bioactive properties.

Uniqueness

2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid is unique due to its combination of a pyrimidine ring, a tetrazole ring, and multiple aromatic rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C44H40N6O3

Molecular Weight

700.8 g/mol

IUPAC Name

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C44H40N6O3/c1-3-4-24-40-45-31(2)39(29-41(51)52)43(53)49(40)30-32-25-27-33(28-26-32)37-22-14-15-23-38(37)42-46-47-48-50(42)44(34-16-8-5-9-17-34,35-18-10-6-11-19-35)36-20-12-7-13-21-36/h5-23,25-28H,3-4,24,29-30H2,1-2H3,(H,51,52)

InChI Key

YXEHYWRZIYCGDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CC(=O)O)C

Origin of Product

United States

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